

An In-depth Technical Guide to Diethazine Hydrochloride: Properties, Mechanisms, and Methodologies

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Compound of Interest

Compound Name: Diethazine

Cat. No.: B1201909

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Diethazine** hydrochloride, a phenothiazine derivative with significant pharmacological applications. This document details its chemical and physical properties, delves into its primary mechanisms of action as an anticholinergic and antihistaminic agent, and outlines relevant experimental protocols for its synthesis and analysis. The information is curated to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound. All quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Diethazine hydrochloride, with the CAS number 341-70-8, is a member of the phenothiazine class of compounds.^{[1][2][3][4][5]} Historically, it has been utilized for its therapeutic effects, primarily as an antiparkinsonian and antihistaminic agent.^[1] Its pharmacological profile is defined by its ability to antagonize muscarinic acetylcholine receptors and histamine H1 receptors. This dual activity has made it a subject of interest in neuropharmacology and related fields. This guide aims to consolidate the technical information available on **Diethazine** hydrochloride, providing a detailed resource for research and development purposes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The key properties of **Diethazine hydrochloride** are summarized in the tables below.

Table 1: General and Chemical Properties of Diethazine Hydrochloride

Property	Value	Reference(s)
CAS Number	341-70-8	[2] [3] [4] [5]
Molecular Formula	C ₁₈ H ₂₃ ClN ₂ S	[3] [4]
Molecular Weight	334.91 g/mol	[3]
IUPAC Name	N,N-diethyl-2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride	[4]
Synonyms	Diparcol, Thiantan, RP 2987, 10-(2-Diethylaminoethyl)phenothiazine hydrochloride	[6]
Calculated LogP (free base)	4.69610	[2]
pKa (estimated)	8.89 - 10.01 (similar to other phenothiazines)	[2]

Table 2: Physical Properties of Diethazine Hydrochloride

Property	Value	Reference(s)
Melting Point	184-186 °C	[5]
Appearance	White to off-white crystalline powder	[1]
Solubility		
Water	Soluble	[1][2]
Ethanol	1 g in 6 parts	[2]
Chloroform	1 g in 5 parts	[2]
DMSO	Soluble	[2]
Ether	Practically insoluble	[2]

Mechanism of Action and Signaling Pathways

Diethazine hydrochloride exerts its pharmacological effects primarily through the antagonism of two key receptor systems: the muscarinic acetylcholine receptors and the histamine H1 receptors.

Anticholinergic Activity

As a muscarinic antagonist, **Diethazine** hydrochloride blocks the action of the neurotransmitter acetylcholine at muscarinic receptors (M1-M5).^{[7][8]} This blockade is competitive and reversible. The antagonism of these receptors, particularly in the central nervous system, is believed to be the basis for its use in treating symptoms of Parkinson's disease by helping to restore the balance between dopaminergic and cholinergic signaling in the basal ganglia.

The general signaling pathway for muscarinic receptor antagonism is depicted below.



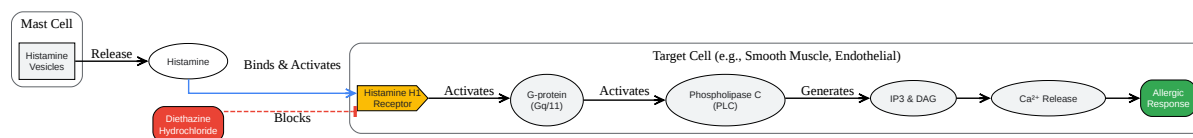
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Diagram 1: Anticholinergic Signaling Pathway of **Diethazine** Hydrochloride. (Max Width: 760px)

Antihistaminic Activity

Diethazine hydrochloride is also a potent antagonist of the histamine H1 receptor.[1] By blocking the binding of histamine to these receptors, it mitigates the classic symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[9] This mechanism is the basis for its use as an antihistamine.

The general signaling pathway for histamine H1 receptor antagonism is illustrated below.



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Diagram 2: Antihistaminic Signaling Pathway of **Diethazine** Hydrochloride. (Max Width: 760px)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research. This section provides methodologies for the synthesis and analysis of **Diethazine** hydrochloride.

Synthesis of Diethazine Hydrochloride

The synthesis of **Diethazine** hydrochloride typically involves the N-alkylation of phenothiazine with a suitable diethylaminoethyl halide. A general procedure is outlined below.

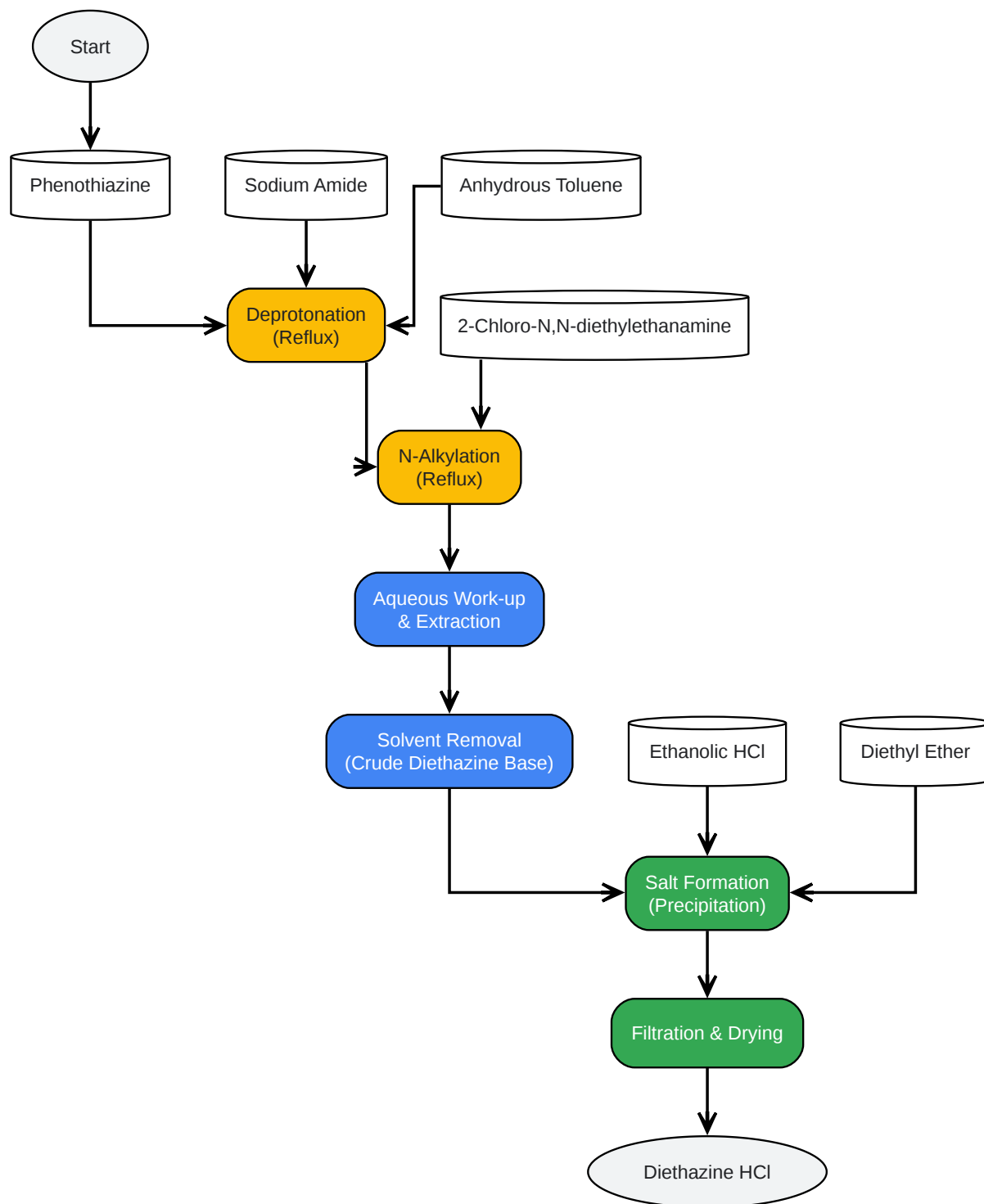
Materials:

- Phenothiazine
- 2-Chloro-N,N-diethylethanamine hydrochloride
- Sodium amide (or another strong base)
- Anhydrous toluene (or another suitable solvent)
- Hydrochloric acid (ethanolic solution)
- Diethyl ether

Procedure:

- **Deprotonation of Phenothiazine:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenothiazine in anhydrous toluene. Under an inert atmosphere (e.g., nitrogen or argon), add sodium amide portion-wise at room temperature. Heat the mixture to reflux for 1-2 hours to ensure complete formation of the phenothiazine anion.
- **N-Alkylation:** To the refluxing solution, add a solution of 2-chloro-N,N-diethylethanamine (prepared by neutralizing the hydrochloride salt) in anhydrous toluene dropwise. Continue refluxing for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

- Isolation of the Free Base: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude **Diethazine** free base, typically as an oil.
- Formation of the Hydrochloride Salt: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Slowly add a saturated solution of hydrochloric acid in ethanol or diethyl ether with stirring until precipitation is complete.
- Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield **Diethazine** hydrochloride as a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.



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Diagram 3: General Workflow for the Synthesis of **Diethazine** Hydrochloride. (Max Width: 760px)

High-Performance Liquid Chromatography (HPLC) Analysis

A stability-indicating HPLC method is essential for the quantitative analysis of **Diethazine** hydrochloride in various matrices. The following protocol is a general guideline that can be optimized for specific applications.^[10]

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point is a 50:50 (v/v) mixture of buffer and organic solvent.
- Flow Rate: 1.0 mL/min
- Detection: UV spectrophotometer at a wavelength of approximately 250 nm.
- Injection Volume: 10-20 µL
- Column Temperature: Ambient or controlled (e.g., 25 °C)

Procedure:

- Standard Solution Preparation: Accurately weigh a known amount of **Diethazine** hydrochloride reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
- Sample Preparation: Prepare the sample by dissolving a known amount of the substance to be analyzed in the diluent. The final concentration should fall within the linear range of the standard curve. If necessary, filter the sample solution through a 0.45 µm syringe filter.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.

- Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of **Diethazine** hydrochloride in the sample by interpolating its peak area on the calibration curve.

Conclusion

This technical guide has provided a detailed overview of **Diethazine** hydrochloride, encompassing its chemical and physical properties, mechanisms of action, and key experimental protocols. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research into the specific binding affinities for muscarinic receptor subtypes and a more detailed pharmacokinetic profile would provide a more complete understanding of this multifaceted compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Diethazine Hydrochloride: Properties, Mechanisms, and Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201909#diethazine-hydrochloride-cas-number-and-properties]

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